1-(2,4-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Description
1-(2,4-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a 2,4-dimethylphenyl substituent at the 1-position and a 4-phenylpiperazine moiety at the 3-position. The pyrrolidine-2,5-dione (succinimide) core is a critical structural motif associated with diverse pharmacological activities, including anticonvulsant, antimicrobial, and neuroprotective effects . The 4-phenylpiperazine group enhances binding to neurotransmitter receptors (e.g., serotonin and dopamine receptors), while the 2,4-dimethylphenyl substituent modulates lipophilicity and steric interactions, influencing bioavailability and target selectivity .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16-8-9-19(17(2)14-16)25-21(26)15-20(22(25)27)24-12-10-23(11-13-24)18-6-4-3-5-7-18/h3-9,14,20H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDPJGZTNIIMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a Friedel-Crafts alkylation reaction, using a dimethylbenzene derivative and a suitable catalyst.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(2,4-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione exhibits significant anticancer properties. Its mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study: Inhibition of Tumor Cell Growth
A study conducted on various cancer cell lines demonstrated that derivatives of this compound can inhibit tumor growth effectively. For instance, it was tested against breast cancer cell lines (such as MDA-MB-231) and showed promising cytotoxic effects with an IC50 value indicating substantial activity against these cells.
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 27.6 | Significant cytotoxicity |
| A549 (Lung Cancer) | 35.0 | Moderate cytotoxicity |
Neurological Disorders
The structural similarities of this compound to known neuroactive agents suggest potential applications in treating neurological disorders. Specifically, the piperazine moiety is often associated with antidepressant and anxiolytic activities.
Case Study: Neuropharmacological Evaluation
In a pharmacological evaluation, compounds similar to this compound were assessed for their effects on serotonin receptors. Results indicated that these compounds could modulate neurotransmitter systems effectively, thus positioning them as candidates for further research in anxiety and depression treatments.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Cyclin-dependent Kinases (CDKs) : Inhibition leads to cell cycle arrest in cancer cells.
- Serotonin Receptors : Potential modulation could provide therapeutic effects in mood disorders.
Table 1: Biological Activities of this compound
| Activity | Target | Outcome |
|---|---|---|
| Anticancer | CDK Inhibition | Cell cycle arrest |
| Antidepressant | Serotonin Receptors | Mood modulation |
| Antimicrobial | Various bacterial strains | Broad-spectrum antimicrobial effects |
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
The table below compares key structural analogs and their biological activities:
Key Observations:
- Substituent Effects on Anticonvulsant Activity : Halogenated phenyl derivatives (e.g., 3,4-dichloro) exhibit lower ED50 values in maximal electroshock (MES) tests compared to alkyl-substituted analogs, suggesting electronegative groups enhance sodium channel binding . The target compound’s 2,4-dimethylphenyl group may reduce potency but improve metabolic stability due to decreased oxidative susceptibility .
- Linker Importance : Derivatives with methylene linkers between the pyrrolidine-2,5-dione core and arylpiperazine (e.g., target compound) show superior activity to acetamide-linked analogs, likely due to reduced conformational flexibility and enhanced receptor fit .
- Antimicrobial Activity : Pyridine- or halogen-substituted derivatives (e.g., 4-Cl, 4-Br) demonstrate stronger antibacterial effects than alkyl-substituted analogs, aligning with evidence that electron-withdrawing groups enhance membrane disruption .
Pharmacokinetic and Toxicity Profiles
- Neurotoxicity : Pyrrolidine-2,5-diones with trifluoromethyl or chlorine substituents (e.g., compound 164, ED50 = 16.13 mg/kg) exhibit higher rotarod toxicity (TD50 = 300 mg/kg) compared to alkyl derivatives, suggesting methyl groups may lower neurotoxic risk .
Biological Activity
1-(2,4-Dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolidine core with substituents that suggest possible interactions with various biological targets. Understanding its biological activity is essential for evaluating its potential in drug development.
Structural Characteristics
The compound can be characterized by its unique structure which includes:
- A pyrrolidine ring that serves as the core.
- A 2,4-dimethylphenyl group that may enhance lipophilicity and biological interactions.
- A 4-phenylpiperazine moiety known for its role in modulating neurotransmitter systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
1. Anticancer Properties
Studies have shown that derivatives of this compound class can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor cell proliferation in various cancer cell lines. For instance, a related pyrazolo[3,4-d]pyrimidine derivative demonstrated significant activity against cancer cells by targeting CDK pathways.
2. Neuroprotective Effects
The piperazine component is associated with neuroprotective properties. Research indicates that piperazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Virtual screening has suggested binding affinities of these compounds at critical sites on AChE .
3. Interaction with Protein Kinases
In vitro studies have evaluated the interaction of this compound with various protein kinases, revealing moderate to high inhibitory activity against targets such as JAK2 and cRAF. The specific binding affinity and IC50 values indicate potential for further development as kinase inhibitors .
Data Tables
| Biological Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| CDK Inhibition | Various Cancer Cell Lines | 0.25 - 0.78 | |
| AChE Inhibition | Human Acetylcholinesterase | N/A | |
| Protein Kinase Inhibition | JAK2, cRAF | 0.46 - 0.54 |
Case Study 1: Anticancer Activity
A study conducted on a related compound showed that it effectively inhibited tumor growth in xenograft models by targeting CDK pathways. The results indicated a significant reduction in tumor size compared to control groups, highlighting the therapeutic potential of these compounds in oncology.
Case Study 2: Neuroprotective Mechanism
Another investigation focused on the neuroprotective effects of piperazine derivatives against oxidative stress-induced neuronal damage. The study found that these compounds could significantly improve cell viability in neuronal cultures exposed to neurotoxic agents, supporting their role in neuroprotection.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(2,4-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione to improve yield and purity?
- Methodology : Utilize fractional factorial design (FFD) or response surface methodology (RSM) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, Nguyen et al. (2022) applied RSM to optimize pyrrolidine-2,3-dione derivatives, achieving >85% yield by adjusting reaction time and stoichiometry .
- Key Parameters : Monitor intermediates via HPLC or LC-MS to minimize side products (e.g., dimerization or oxidation byproducts). highlights safety protocols for handling reactive intermediates (e.g., use of inert atmospheres for moisture-sensitive steps).
Q. What spectroscopic techniques are most reliable for characterizing the compound’s structure?
- Structural Confirmation :
- X-ray Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of stereochemistry and bond angles (R-factor <0.05 recommended).
- NMR : Use - and -NMR with DEPT-135 to distinguish carbonyl groups (δ ~170-180 ppm) and aromatic protons (δ ~6.5-7.5 ppm). reports splitting patterns for substituted phenyl groups.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (error <2 ppm).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Experimental Design :
- Analog Synthesis : Modify substituents on the phenylpiperazine moiety (e.g., para-fluoro vs. ortho-methyl groups) to assess receptor binding affinity. cites analogs with enhanced activity via electron-withdrawing groups.
- In Vitro Assays : Use competitive binding assays (e.g., radioligand displacement for serotonin/dopamine receptors). references antimicrobial screening protocols applicable to cytotoxicity studies.
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC values.
Q. How should researchers address contradictions in reported biological activity data?
- Case Study : If one study reports potent serotonin receptor antagonism (e.g., Ki = 10 nM) while another shows no activity:
Validate Assay Conditions : Check receptor subtype specificity (e.g., 5-HT vs. 5-HT) and buffer composition (divalent cations affect binding).
Replicate Synthesis : Confirm compound identity via comparative NMR/XRD ( ).
Statistical Analysis : Use Bland-Altman plots to assess inter-lab variability.
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate BBB permeability (e.g., TPSA <90 Å favors CNS penetration) and CYP450 inhibition ( ).
- Molecular Docking : AutoDock Vina for binding mode analysis at target receptors (e.g., docking into 5-HT homology models).
- Validation : Compare predicted vs. experimental logP (HPLC-derived) to refine computational models.
Methodological Challenges and Solutions
Q. How to resolve low reproducibility in synthetic protocols?
- Root Causes :
- Impurity Profiles : Use preparative HPLC to isolate batches with ≥98% purity ( ).
- Reaction Scalability : Pilot-scale reactions (1-10 g) may require flow chemistry setups for heat dissipation ( ).
Q. What strategies improve selectivity in multi-step reactions involving piperazine derivatives?
- Selective Protection : Temporarily block the piperazine nitrogen with Boc groups to prevent unwanted alkylation ( ).
- Catalytic Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to minimize over-reduction of the pyrrolidine-dione core.
Safety and Compliance
Q. What safety protocols are critical for handling this compound?
- Hazard Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
